molecular formula C8H11ClN2 B6203317 5-chloro-3-(propan-2-yl)pyridin-2-amine CAS No. 1339645-74-7

5-chloro-3-(propan-2-yl)pyridin-2-amine

Cat. No.: B6203317
CAS No.: 1339645-74-7
M. Wt: 170.64 g/mol
InChI Key: LUDLKTOMAGJVRK-UHFFFAOYSA-N
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Description

5-Chloro-3-(propan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(propan-2-yl)pyridin-2-amine typically involves the chlorination of 3-(propan-2-yl)pyridin-2-amine. One common method includes the reaction of 3-(propan-2-yl)pyridin-2-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide (NaN3) or potassium thiolate (KSR).

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NaN3, KSR, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(propan-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-3-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

    5-Chloro-2-aminopyridine: Similar structure but lacks the propan-2-yl group.

    3-Chloro-2-aminopyridine: Chlorine atom at a different position.

    5-Bromo-3-(propan-2-yl)pyridin-2-amine: Bromine instead of chlorine.

Uniqueness: 5-Chloro-3-(propan-2-yl)pyridin-2-amine is unique due to the presence of both the chlorine atom and the propan-2-yl group, which confer specific chemical properties and reactivity. This combination allows for unique interactions with biological targets and distinct synthetic applications compared to its analogs.

Properties

CAS No.

1339645-74-7

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

5-chloro-3-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11)

InChI Key

LUDLKTOMAGJVRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)Cl)N

Purity

95

Origin of Product

United States

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